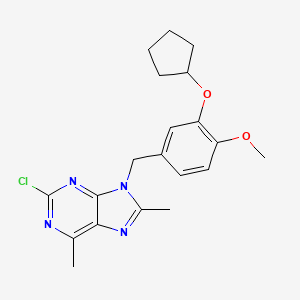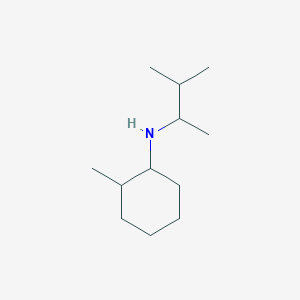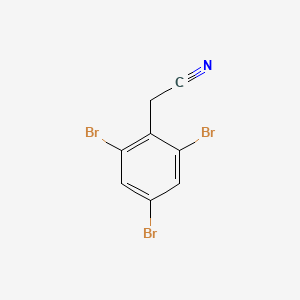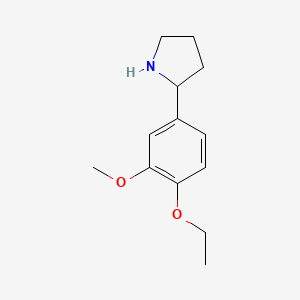
2,3,4-Trifluorobenzaldehyde oxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,4-Trifluorobenzaldehyde oxime is an organic compound derived from 2,3,4-trifluorobenzaldehyde It is characterized by the presence of three fluorine atoms attached to the benzene ring and an oxime functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4-trifluorobenzaldehyde oxime typically involves the reaction of 2,3,4-trifluorobenzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is usually carried out in a solvent like methanol at room temperature. The general reaction scheme is as follows:
2,3,4-Trifluorobenzaldehyde+Hydroxylamine Hydrochloride→2,3,4-Trifluorobenzaldehyde Oxime+Water+Sodium Chloride
Industrial Production Methods
Industrial production methods for oximes, including this compound, often involve similar reaction conditions but may be optimized for larger scale production. This can include the use of continuous flow reactors and more efficient separation and purification techniques to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2,3,4-Trifluorobenzaldehyde oxime can undergo various chemical reactions, including:
Oxidation: Oxidation of the oxime group can lead to the formation of nitrile oxides.
Reduction: Reduction can convert the oxime group back to the corresponding amine.
Substitution: The fluorine atoms on the benzene ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products
Oxidation: Nitrile oxides.
Reduction: Corresponding amines.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2,3,4-Trifluorobenzaldehyde oxime has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and as a building block for more complex molecules.
Medicine: Research is ongoing into its potential use as a precursor for drugs targeting specific biological pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties, such as fluorinated polymers.
Mecanismo De Acción
The mechanism of action of 2,3,4-trifluorobenzaldehyde oxime involves its interaction with specific molecular targets. The oxime group can form stable complexes with metal ions, which can be exploited in catalysis and other chemical processes. Additionally, the presence of fluorine atoms can enhance the compound’s reactivity and stability, making it useful in various applications.
Comparación Con Compuestos Similares
Similar Compounds
- 2,3,5-Trifluorobenzaldehyde oxime
- 3,4,5-Trifluorobenzaldehyde oxime
- 2,4,6-Trifluorobenzaldehyde oxime
Uniqueness
2,3,4-Trifluorobenzaldehyde oxime is unique due to the specific positioning of the fluorine atoms on the benzene ring, which can influence its chemical reactivity and physical properties. This positional isomerism can lead to differences in how the compound interacts with other molecules and its overall stability.
Propiedades
Fórmula molecular |
C7H4F3NO |
|---|---|
Peso molecular |
175.11 g/mol |
Nombre IUPAC |
(NE)-N-[(2,3,4-trifluorophenyl)methylidene]hydroxylamine |
InChI |
InChI=1S/C7H4F3NO/c8-5-2-1-4(3-11-12)6(9)7(5)10/h1-3,12H/b11-3+ |
Clave InChI |
ZQZRUVBWUMUFNB-QDEBKDIKSA-N |
SMILES isomérico |
C1=CC(=C(C(=C1/C=N/O)F)F)F |
SMILES canónico |
C1=CC(=C(C(=C1C=NO)F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9-(Trifluoromethyl)-3-oxa-7-azabicyclo[3.3.1]nonan-9-ol](/img/structure/B12090701.png)



![2-[[2-(2-aminoethylamino)-3-methylbutanoyl]amino]-4-methyl-N-phenylpentanamide](/img/structure/B12090725.png)

![2,8-Bis[4-(2-ethylhexyl)thiophen-2-yl]-5,11-dithia-4,6,10,12-tetrazatricyclo[7.3.0.03,7]dodecane](/img/structure/B12090740.png)

![cyclo[DL-N(Me)Asp-DL-N(Me)xiIle-DL-N(Me)xiIle-Gly-DL-N(Me)Val-DL-Tyr(Me)-DL-OAla-DL-Pip-DL-N(Me)Val-DL-Val]](/img/structure/B12090744.png)
![1-[2-[[2-(2-aminoethoxy)acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide;dihydrochloride](/img/structure/B12090748.png)
![6-bromo-3-iodo-1-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B12090752.png)



